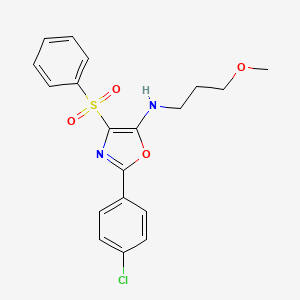![molecular formula C7H12ClF2N B2487750 (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride CAS No. 2408973-16-8](/img/structure/B2487750.png)
(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules similar to "(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine; hydrochloride" often involves stereoselective syntheses and novel rearrangements facilitated by reagents like Selectfluor and Deoxo-Fluor. These processes allow for the creation of difunctionalized azabicyclohexanes with a variety of substituents, showcasing the versatility in synthesizing complex molecular structures (Krow et al., 2004).
Molecular Structure Analysis
Molecular structure analysis often employs NMR spectroscopy and X-ray crystallography to elucidate the arrangement of atoms within a compound. Studies on similar bicyclic structures have provided insights into their conformational properties and the impact of substituents on their spatial arrangement (Hatano et al., 1994).
Chemical Reactions and Properties
The reactivity of compounds like "(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine; hydrochloride" can be explored through their participation in various chemical reactions, such as cycloadditions and nucleophilic substitutions. These reactions not only reveal the compound's reactivity but also its potential to form diverse derivatives with a range of functionalities (Barlow et al., 1975).
Physical Properties Analysis
The physical properties of these compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. Studies on similar compounds have highlighted the role of structural features in determining these properties (Yarmolchuk et al., 2011).
Wissenschaftliche Forschungsanwendungen
Conformational Locking in Core Structures
The bicyclo[3.1.0]hexane core structure, similar to the one found in “(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride”, has been used in various scientific research applications, especially in locking the conformation of biological active molecules. A study highlighted the significance of such core structures in small molecules with diverse biological activities. Specifically, these structures have been utilized as locked analogues of nucleoside building blocks and in the design of potent broad-spectrum antibiotics, like trovafloxacin. The core structure offers distinct conformations, which are significant in the extended conformation of bioactive compounds (Jimeno et al., 2011).
Enhanced Selectivity in Receptor Agonists
In medicinal chemistry, the bicyclo[3.1.0]hexane ring system has been incorporated as a ribose substitute in nucleoside analogues to increase selectivity as agonists of specific receptors, like the human A3 adenosine receptor (AR). This approach aimed to design compounds with improved selectivity across different species, including humans and mice. Modifications in the core structure significantly influenced the selectivity and potency of these receptor agonists (Melman et al., 2008).
Photocytotoxicity and Cellular Imaging
The bicyclo[3.1.0]hexane core has also been part of structures involved in cellular imaging and photocytotoxicity studies. Specifically, iron(III) complexes with catecholates, which include a similar bicyclic core structure, demonstrated potent photocytotoxicity under red light. This application is crucial in cancer research, where such compounds can be ingested by specific cells and interact with DNA, leading to targeted therapy (Basu et al., 2014).
Synthesis and Reactivity
In synthetic chemistry, the bicyclo[3.1.0]hexane structure has been involved in various synthetic routes and reactivities. For instance, it has been used in the synthesis of BCP benzylamines, an emerging isostere in drug candidates, indicating the core structure’s versatility and utility in developing new medicinal compounds (Shelp & Walsh, 2018).
Eigenschaften
IUPAC Name |
(2,2-difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-4-5(3-10)6(4)7;/h4-6H,1-3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKYLMRJYVCURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

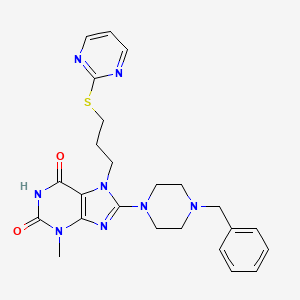
![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)



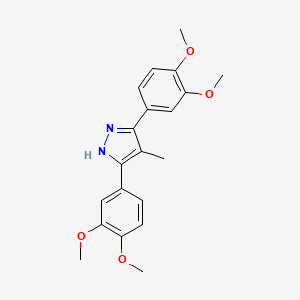
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)
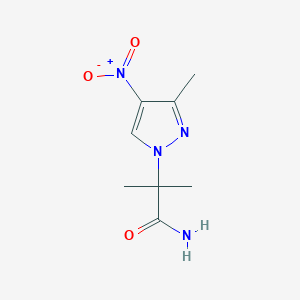

![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)
![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)
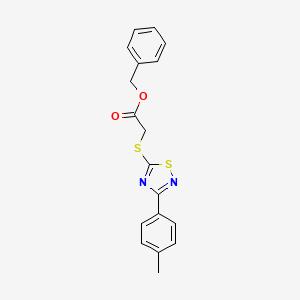
![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)
